Pyrimido[6,1-C][1,2,4]triazepine
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Overview
Description
Pyrimido[6,1-C][1,2,4]triazepine: is a heterocyclic compound that contains nitrogen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[6,1-C][1,2,4]triazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-triphenylpyrylium salt with thiocarbohydrazide in ethanol, in the presence of triethylamine, followed by cyclization in boiling ethanol with acetic acid . Another efficient route uses microwave-assisted synthesis with inorganic solid supports, such as montmorillonite K-10 clay, which significantly reduces reaction time and enhances yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis and solid supports suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Pyrimido[6,1-C][1,2,4]triazepine undergoes various chemical reactions, including:
Alkylation: Introduction of alkyl groups.
Hydrolysis: Breaking down of the compound in the presence of water.
Halogenation: Addition of halogen atoms.
Ring Contraction: Reduction in the size of the ring structure.
Common Reagents and Conditions: Reagents such as triethylamine, acetic acid, and thiocarbohydrazide are commonly used in the synthesis and reactions of this compound .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation can introduce various alkyl groups, while halogenation can add halogen atoms to the compound .
Scientific Research Applications
Pyrimido[6,1-C][1,2,4]triazepine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of pyrimido[6,1-C][1,2,4]triazepine involves its interaction with specific molecular targets and pathways. The compound’s nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with various biological molecules. This interaction can lead to the modulation of biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
- Pyrazolo[1,2,4]triazepine
- Imidazo[1,2,4]triazepine
- Thieno[1,2,4]triazepine
- Thiazolo[1,2,4]triazepine
- Isoxazolo[1,2,4]triazepine
- Pyrido[1,2,4]triazepine
- Triazino[1,2,4]triazepine
Uniqueness: Pyrimido[6,1-C][1,2,4]triazepine is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
664988-86-7 |
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Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
pyrimido[6,1-c][1,2,4]triazepine |
InChI |
InChI=1S/C7H6N4/c1-3-9-10-7-2-4-8-6-11(7)5-1/h1-6H |
InChI Key |
YXLBEUDBIHZTMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=CC2=NN=C1 |
Origin of Product |
United States |
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